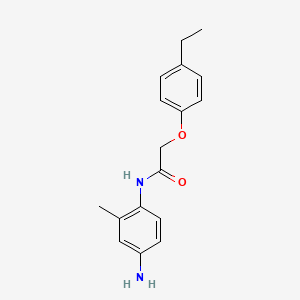
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features an acetamide functional group linked to a substituted phenyl moiety. Its molecular formula is C16H20N2O with a molecular weight of approximately 256.35 g/mol. The structure is characterized by the presence of both an amino group and an ethylphenoxy group, which are crucial for its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. For instance, in a study involving human cancer cell lines, the compound showed significant cytotoxicity with IC50 values in the low micromolar range, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Preliminary data suggest that it may inhibit histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression involved in cell cycle control and apoptosis .
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the reaction of 4-amino-2-methylphenol with 4-ethylphenol under controlled conditions. The general synthetic pathway includes:
- Formation of the acetamide : Reacting 4-amino-2-methylphenol with acetic anhydride or acetyl chloride to form the acetamide derivative.
- Etherification : Introducing the ethylphenoxy group via nucleophilic substitution reactions, typically utilizing a base to facilitate the reaction.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .
Case Study 2: In Vivo Studies
In vivo experiments using xenograft models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to controls. Tumor tissues analyzed post-treatment showed alterations in histone acetylation patterns, supporting its role as an HDAC inhibitor .
Data Summary
| Biological Activity | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antitumor | 1.5 - 5.0 | Breast, Prostate Cancer | HDAC inhibition |
| Apoptosis Induction | - | Various Cancer Cell Lines | Increased caspase activity |
| Tumor Growth Inhibition | - | Xenograft Models | Modulation of histone acetylation |
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMSHPNSJXBLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














